REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].[S:11]1[CH2:16][CH2:15][CH:14](O)[CH2:13][CH2:12]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH:14]2[CH2:15][CH2:16][S:11][CH2:12][CH2:13]2)=[CH:4][C:3]=1[CH3:10]
|
Name
|
|
Quantity
|
0.201 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)O)C
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)O
|
Name
|
|
Quantity
|
0.341 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
0.591 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.0591 g
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)O
|
Name
|
|
Quantity
|
0.157 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
0.272 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate:hexane=0:100-20:80)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(OC2CCSCC2)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.261 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |